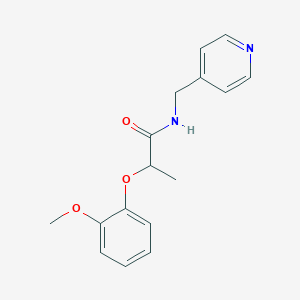![molecular formula C18H20ClN5O3 B5378087 N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)
N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CPPU and is a synthetic cytokinin that has been used in plant growth regulation. CPPU has been found to have multiple applications in scientific research, including the study of cell proliferation, differentiation, and apoptosis.
Mechanism of Action
CPPU exerts its therapeutic effects through the activation of cytokinin receptors. These receptors are involved in the regulation of cell proliferation, differentiation, and apoptosis. CPPU has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CPPU has been found to have multiple biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes and to reduce oxidative stress. CPPU has also been found to increase the expression of genes involved in the regulation of cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
CPPU has several advantages for lab experiments. It is stable and easy to handle, and it has a long shelf life. CPPU is also effective at low concentrations, which makes it cost-effective for research purposes. However, CPPU has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in aqueous solutions. CPPU is also toxic at high concentrations, which limits its use in some experiments.
Future Directions
There are several future directions for the study of CPPU. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CPPU has been found to have neuroprotective properties and may be effective in slowing the progression of these diseases. Another potential application is in the treatment of diabetes. CPPU has been found to improve glucose metabolism and may be effective in the treatment of type 2 diabetes. Finally, CPPU may have applications in tissue engineering and regenerative medicine. It has been found to promote cell proliferation and differentiation and may be effective in the regeneration of damaged tissues.
Synthesis Methods
CPPU can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with piperidine to form 1-(2-chlorobenzoyl)piperidine. This compound is then reacted with 1H-pyrazole-5-carboxylic acid to form N-(2-chlorophenyl)-N'-[1-(1-pyrazol-5-yl)piperidin-4-yl]urea. Finally, this compound is treated with pyruvic acid to form CPPU.
Scientific Research Applications
CPPU has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has been used in the treatment of leukemia, breast cancer, and lung cancer. CPPU has also been found to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis and other inflammatory diseases.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[1-(2-oxopropanoyl)piperidin-4-yl]pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-12(25)17(26)23-10-7-13(8-11-23)24-16(6-9-20-24)22-18(27)21-15-5-3-2-4-14(15)19/h2-6,9,13H,7-8,10-11H2,1H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYHYZFSOYQETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)
![N-(2-chloro-4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5378024.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5378041.png)
![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)
![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)
![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)
